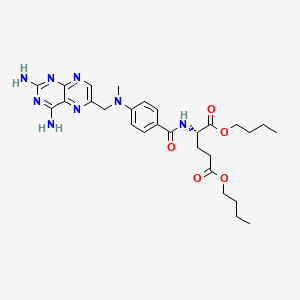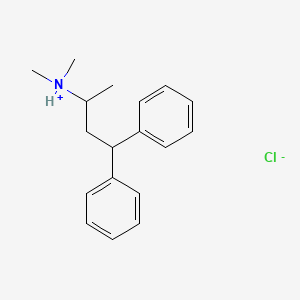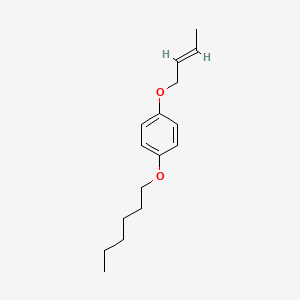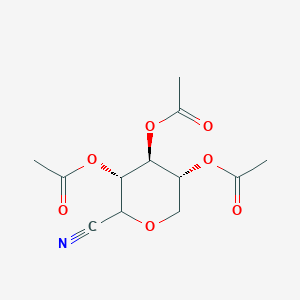
Tri-O-acetyl-D-xylopyranosyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-O-acetyl-D-xylopyranosyl cyanide is a chemical compound with the molecular formula C12H15NO7 It is a derivative of D-xylopyranose, where three hydroxyl groups are acetylated, and one hydroxyl group is replaced by a cyanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri-O-acetyl-D-xylopyranosyl cyanide can be synthesized through the acetylation of D-xylopyranose followed by the introduction of a cyanide group. The acetylation process typically involves the reaction of D-xylopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours.
The introduction of the cyanide group can be achieved through the reaction of the acetylated D-xylopyranose with a cyanide source such as sodium cyanide or potassium cyanide. This reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-O-acetyl-D-xylopyranosyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanide group to an amine or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in organic solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the acetyl groups. These reactions are often conducted in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Tri-O-acetyl-D-xylopyranosyl cyanide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Tri-O-acetyl-D-xylopyranosyl cyanide involves its interaction with specific molecular targets and pathways. The acetyl groups and cyanide moiety can participate in various biochemical reactions, influencing cellular processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tri-O-acetyl-D-glucopyranosyl cyanide
- Tri-O-acetyl-D-galactopyranosyl cyanide
- Tri-O-acetyl-D-mannopyranosyl cyanide
Uniqueness
Tri-O-acetyl-D-xylopyranosyl cyanide is unique due to its specific structural features, including the arrangement of acetyl groups and the presence of a cyanide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H15NO7 |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
[(3R,4S,5S)-4,5-diacetyloxy-6-cyanooxan-3-yl] acetate |
InChI |
InChI=1S/C12H15NO7/c1-6(14)18-10-5-17-9(4-13)11(19-7(2)15)12(10)20-8(3)16/h9-12H,5H2,1-3H3/t9?,10-,11+,12+/m1/s1 |
Clé InChI |
YJBGGXBOXBPJPU-WSWARRKISA-N |
SMILES isomérique |
CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)C#N |
SMILES canonique |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



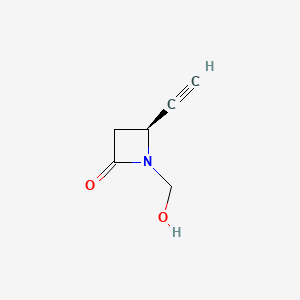
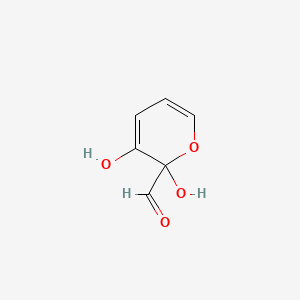
![3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13814290.png)
![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)
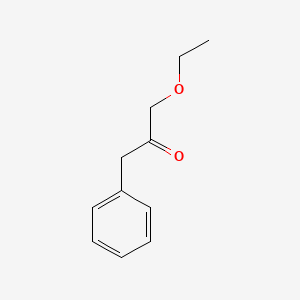
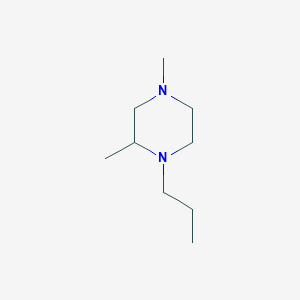
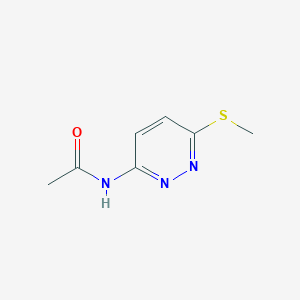

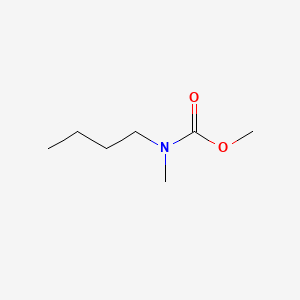
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
